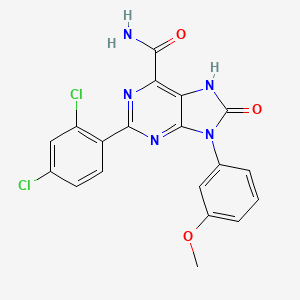

2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(2,4-Dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative featuring a bicyclic purine core substituted at positions 2 and 9 with aromatic rings. The 2-position carries a 2,4-dichlorophenyl group (electron-withdrawing substituents), while the 9-position is occupied by a 3-methoxyphenyl moiety (electron-donating group).

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N5O3/c1-29-11-4-2-3-10(8-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)12-6-5-9(20)7-13(12)21/h2-8H,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTWXWBCDOPRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known by its CAS number 899970-83-3, is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes dichlorophenyl and methoxyphenyl groups, contributing to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of 430.2 g/mol. The structure is significant for its interactions with biological targets, particularly in the context of medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₃Cl₂N₅O₃ |

| Molecular Weight | 430.2 g/mol |

| CAS Number | 899970-83-3 |

Research indicates that compounds like this compound may exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It potentially interacts with adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells by activating the intrinsic pathway, which involves mitochondrial membrane permeabilization and caspase activation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in treated cell cultures.

- Animal Models : In vivo studies using murine models of inflammation showed a marked decrease in edema and inflammatory markers following administration of the compound.

Case Studies

-

Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells.

Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 20 - Inflammation Model in Mice : In a controlled experiment involving induced paw edema in mice, treatment with the compound resulted in a reduction of paw swelling by approximately 40% compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest good bioavailability with significant distribution in tissues.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with five structurally related purine derivatives, highlighting substituent patterns, molecular formulas, and key differences:

Key Observations

Electron-Donating Groups (OCH₃, CH₃): The 3-methoxyphenyl (target) and 2,4-dimethoxyphenyl () groups improve solubility but may reduce metabolic stability due to oxidative demethylation pathways. Steric Effects: Bulky substituents (e.g., 3,4-dimethylphenyl in ) may hinder binding in sterically constrained active sites.

Synthetic Pathways A common synthesis route involves coupling substituted phenyl isothiocyanates with diaminomaleonitrile, followed by cyclization with aldehydes (e.g., 4-ethoxybenzaldehyde) and subsequent alkylation (e.g., iodomethane) . Modifications at positions 2 and 9 are achieved by varying the aldehyde or isothiocyanate precursor.

Potential Applications Analogs with fluorinated or chlorinated aryl groups (, target compound) are hypothesized to exhibit anti-inflammatory or kinase-inhibitory properties based on structural similarity to known purine-based drugs. Derivatives with methyl groups () are often intermediates in synthesizing larger bioactive molecules due to their stability and ease of functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.